molecular formula C7H13ClN2O2 B13478508 [3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride

[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride

Cat. No.: B13478508
M. Wt: 192.64 g/mol
InChI Key: XOPNLMMDQFKRIO-UHFFFAOYSA-N
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Description

[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride is a nitrogen-containing heterocyclic compound. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both an oxazole ring and an amino alcohol moiety in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopropanol with a suitable oxazole precursor in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole and oxazoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, while the amino alcohol moiety can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

[3-(2-aminopropan-2-yl)-1,2-oxazol-5-yl]methanol;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c1-7(2,8)6-3-5(4-10)11-9-6;/h3,10H,4,8H2,1-2H3;1H

InChI Key

XOPNLMMDQFKRIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NOC(=C1)CO)N.Cl

Origin of Product

United States

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